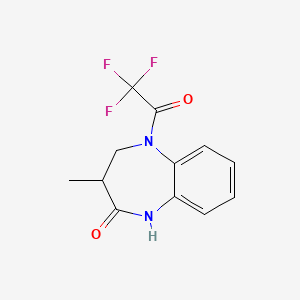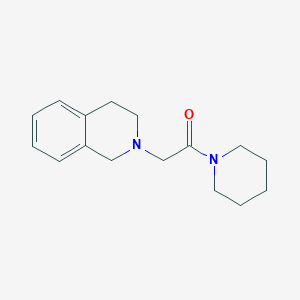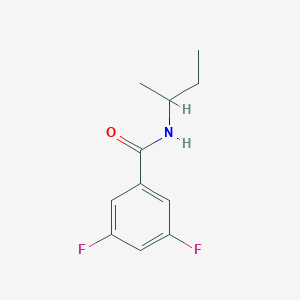![molecular formula C17H15NO4 B7464499 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity in the sports and bodybuilding community due to its potential performance-enhancing effects.
Mécanisme D'action
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn results in increased energy production and endurance. This compound 501516 also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid and glucose metabolism, reduce inflammation and oxidative stress, and increase endurance and muscle growth in animal and human studies. It has also been shown to improve cardiovascular function and reduce the risk of atherosclerosis. However, some studies have reported adverse effects on liver and kidney function, and further research is needed to fully understand the long-term effects of this compound 501516.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, its potential performance-enhancing effects may complicate the interpretation of results in animal and human studies, and caution should be taken when interpreting the data.
Orientations Futures
There are several future directions for the research on 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516. One area of interest is the potential therapeutic applications of this compound 501516 in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. Another area of interest is the potential anti-cancer and neuroprotective effects of this compound 501516. In addition, further research is needed to fully understand the long-term effects of this compound 501516 on liver and kidney function, as well as its potential performance-enhancing effects in athletes.
Méthodes De Synthèse
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(4-methoxyphenoxy)ethylamine. The resulting compound is then reacted with 1H-indole-2,3-dione in the presence of a base to yield this compound 501516. The final product is purified by recrystallization or chromatography.
Applications De Recherche Scientifique
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential anti-cancer and neuroprotective effects. In addition, this compound 501516 has gained attention in the sports and bodybuilding community due to its potential performance-enhancing effects, including increased endurance, fat burning, and muscle growth.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-12-6-8-13(9-7-12)22-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYBKVZGHQJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
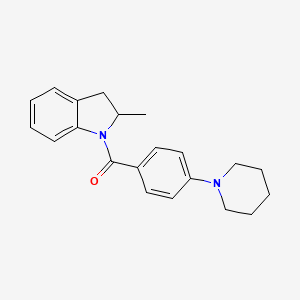
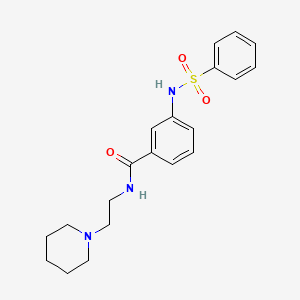

![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
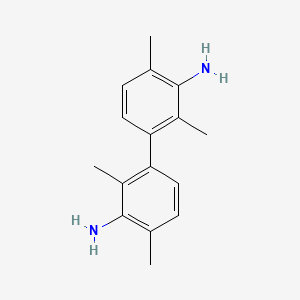
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
